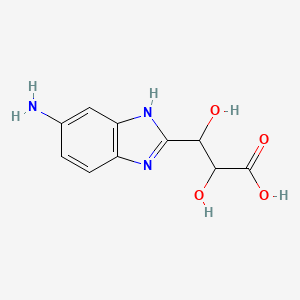![molecular formula C8H12O3 B13898097 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyspiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethyl diazoacetate in the presence of a catalyst to form a spirocyclic intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the desired product. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Thionyl chloride in dichloromethane, room temperature
Major Products
Oxidation: Formation of 2-oxospiro[3.3]heptane-2-carboxylic acid
Reduction: Formation of 2-hydroxyspiro[3.3]heptane-2-methanol
Substitution: Formation of 2-chlorospiro[3.3]heptane-2-carboxylic acid
Scientific Research Applications
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold for the development of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. The spirocyclic structure may also facilitate binding to specific receptors or enzymes, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyspiro[4.4]nonane-2-carboxylic acid
- 2-Hydroxyspiro[5.5]undecane-2-carboxylic acid
- 2-Hydroxyspiro[3.4]octane-2-carboxylic acid
Uniqueness
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-hydroxyspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)8(11)4-7(5-8)2-1-3-7/h11H,1-5H2,(H,9,10) |
InChI Key |
ABMRLEVFESKPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
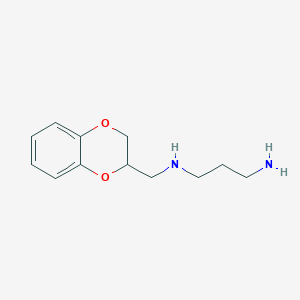
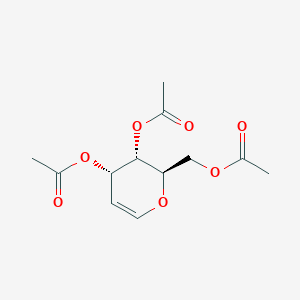
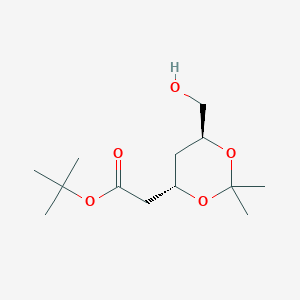


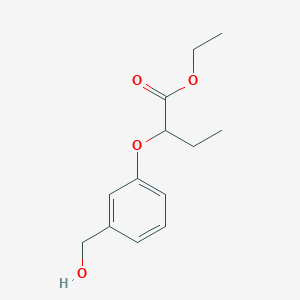
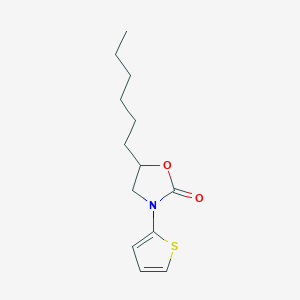
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

